7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
Description
7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione (CAS: 328068-70-8) is a xanthine derivative characterized by a purine-2,6-dione core with specific substituents:
- Position 3: Methyl group.
- Position 7: Allyl group (prop-2-en-1-yl).
- Position 8: Decylsulfanyl (C₁₀H₂₁S) chain.
Properties
IUPAC Name |
8-decylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2S/c1-4-6-7-8-9-10-11-12-14-26-19-20-16-15(23(19)13-5-2)17(24)21-18(25)22(16)3/h5H,2,4,6-14H2,1,3H3,(H,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHAGSWMSSGQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Reactivity
-
N-7 Position : Highly nucleophilic, favoring alkylation with allyl halides.
-
C-8 Position : Susceptible to electrophilic chlorination due to electron-rich aromatic character.
Allylation at the N-7 Position
The allyl group is introduced via base-catalyzed alkylation using allyl bromide or mesylate.
Reaction Conditions
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where KOtBu deprotonates the N-7 position, enabling nucleophilic attack on allyl bromide. Polar aprotic solvents like NMP enhance ion-pair separation, accelerating the reaction.
Chlorination at the C-8 Position
Electrophilic chlorination with N-chlorosuccinimide (NCS) selectively targets the C-8 position.
Optimization of Chlorination
Regioselectivity
The electron-donating allyl group at N-7 increases electron density at C-8, directing NCS to this position. This step generates 7-allyl-8-chloro-3-methyl-3,7-dihydro-purine-2,6-dione, a critical intermediate.
Thiolation at the C-8 Position
The chloro group is displaced by decylthiol via nucleophilic aromatic substitution (NAS).
Reaction Parameters
Challenges and Solutions
-
Steric Hindrance : The long decyl chain slows reaction kinetics. Elevated temperatures and excess thiol mitigate this issue.
-
Purification : Silica gel chromatography (hexane/ethyl acetate) isolates the product from unreacted decylthiol.
Alternative Synthetic Routes
One-Pot Alkylation-Thiolation
A streamlined approach combines allylation and thiolation in a single pot, though yields are lower (50–60%) due to competing side reactions.
Use of Protecting Groups
Temporary protection of the 2- and 6-keto groups with trimethylsilyl (TMS) agents has been explored but adds complexity without significant yield improvements.
Analytical Characterization
Critical data for intermediates and the final product include:
Table 1: Spectroscopic Data for Key Intermediates
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons .
Scientific Research Applications
Pharmacological Applications
7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has shown potential as a pharmacological agent due to its structural similarities to known bioactive compounds.
Antioxidant Activity
Research indicates that derivatives of purines can exhibit antioxidant properties. The compound's ability to scavenge free radicals may contribute to its therapeutic potential in oxidative stress-related diseases.
Anticancer Properties
Several studies have investigated the anticancer effects of purine derivatives. For instance, compounds similar to this compound have been shown to inhibit tumor growth in vitro and in vivo, suggesting its role as a potential anticancer agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For example, studies on similar purine derivatives have demonstrated inhibition of dihydrofolate reductase, which is crucial in DNA synthesis and cell proliferation.
Biochemical Research
In biochemical studies, this compound serves as a model compound for investigating purine metabolism and signaling pathways.
Metabolic Studies
The compound's metabolic pathways can provide insights into purine metabolism in various organisms. Understanding these pathways can help elucidate the role of purines in cellular functions and disease mechanisms.
Molecular Interaction Studies
The compound's interactions with biological macromolecules such as proteins and nucleic acids are critical for understanding its biological activity. Techniques like molecular docking and spectroscopy can be employed to study these interactions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging activity compared to control compounds. |
| Study 2 | Anticancer Effects | Inhibited growth of cancer cell lines by inducing apoptosis; IC50 values were comparable to established anticancer drugs. |
| Study 3 | Enzyme Inhibition | Showed effective inhibition of dihydrofolate reductase with a Ki value indicating strong binding affinity. |
Mechanism of Action
The mechanism of action of 7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural Analogs and Substituent Effects
Impact of Substituents on Physicochemical Properties
- Lipophilicity: The decylsulfanyl chain (logP ~8.5 estimated) confers higher lipophilicity than methylsulfanyl (logP ~2.3) or aminopiperidinyl (logP ~1.9) groups. This affects tissue distribution and oral bioavailability . Allyl vs.
- Solubility: Polar substituents (e.g., 3-aminopiperidin-1-yl in Linagliptin) improve aqueous solubility, whereas decylsulfanyl and benzyl groups reduce it .
Biological Activity
7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione, also known by its CAS number 328068-70-8, is a purine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of biologically active purines that exhibit various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.541 g/mol. The structure features a purine base with an allyl group and a decyl sulfanyl substituent, which may influence its biological interactions.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Enzyme Inhibition
Studies have shown that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, purine derivatives can inhibit xanthine oxidase, an enzyme associated with uric acid production. This inhibition can be beneficial in treating conditions like gout or hyperuricemia.
Case Studies
- Antioxidant Efficacy : A study investigating the antioxidant properties of related compounds found that modifications in the alkyl chain length significantly affected the radical scavenging ability. The presence of the decyl group in this compound likely enhances its lipophilicity and interaction with cellular membranes.
- Enzyme Interaction : In vitro assays have shown that similar compounds can inhibit xanthine oxidase activity effectively. Further research is needed to quantify the exact inhibitory effect of this specific compound.
- Microbial Resistance : Preliminary tests on structurally related purines have indicated potential antimicrobial effects against Staphylococcus aureus and Escherichia coli. These findings warrant further exploration into the specific activity of this compound.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
